cefdinir

Descripción general

Descripción

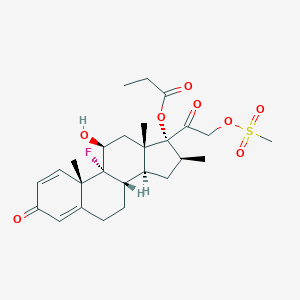

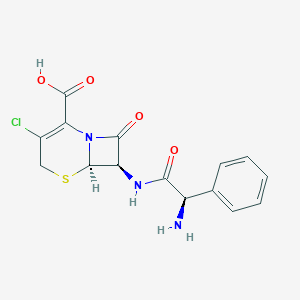

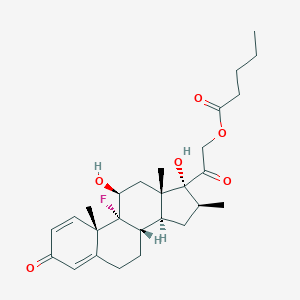

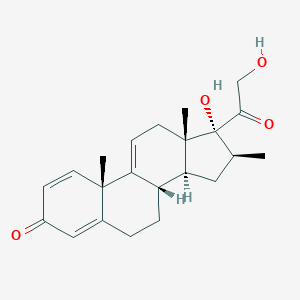

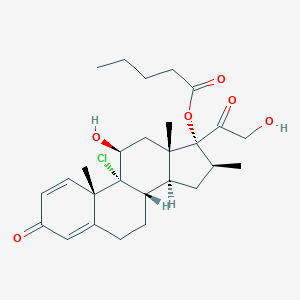

(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin, a ketoxime and a member of 1,3-thiazoles.

Cefdinir, also known as Omnicef, is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class. It has been proven to be effective for the treatment of common bacterial infections in the ear, sinus, throat, lungs, and skin. This compound was approved by the FDA in 1997 to treat a variety of mild to moderate infections and was initially marketed by Abbvie. Because of its chemical structure, it is effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes.

This compound is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. This compound's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, this compound inhibits bacterial septum and cell wall synthesis formation.

A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.

Aplicaciones Científicas De Investigación

Solubilidad y Biodisponibilidad Mejoradas

Cefdinir: , también conocido como E-Cefdinir, ha sido objeto de investigación con el objetivo de mejorar su solubilidad y biodisponibilidad. Un estudio desarrolló Dispersiones Sólidas de this compound (CSD) utilizando polímeros hidrófilos, lo que resultó en un aumento de nueve veces en la solubilidad y una mejora significativa en el perfil de disolución . Esto es particularmente importante para la administración oral, ya que asegura que más del fármaco se absorba en el torrente sanguíneo.

Efectividad Antibacteriana

Como antibiótico cefalosporínico oral de tercera generación, this compound tiene una amplia efectividad contra bacterias Gram-positivas y Gram-negativas. Se utiliza con frecuencia para tratar afecciones como la bronquitis crónica aguda, la rinosinusitis y la faringitis . La mejora en la solubilidad y la biodisponibilidad puede mejorar potencialmente su efectividad contra estas infecciones bacterianas.

Formulación Farmacéutica

La formulación de this compound se puede optimizar para un mejor rendimiento. La investigación sobre CSD indica que la elección de polímeros hidrófilos, como hidroxipropilmetilcelulosa (HPMC) o carboximetilcelulosa-Na (CMC-Na), puede afectar las características del fármaco, incluido el tamaño de partícula y la velocidad de disolución, que son cruciales para su eficacia .

Control de Calidad en la Fabricación de Medicamentos

El sistema de LC Thermo Scientific Dionex UltiMate 3000 se utiliza para el análisis de impurezas orgánicas en this compound. Esto garantiza que el producto farmacéutico cumpla con los estándares de calidad establecidos por la monografía USP 39, que especifica los criterios de resolución y %RSD (Desviación Estándar Relativa) para this compound . Esta aplicación es vital para mantener la integridad y seguridad del fármaco.

Investigación en Administración de Fármacos

Las propiedades de this compound lo convierten en un candidato para la investigación en sistemas de administración de fármacos. El desarrollo de dispersiones sólidas amorfas es una estrategia para mejorar la solubilidad aparente y la biodisponibilidad de los fármacos de baja solubilidad en agua, que se pueden aplicar a this compound . Esta investigación puede conducir a medicamentos basados en this compound más efectivos y fáciles de usar para los pacientes.

Farmacología Clínica

Las formulaciones mejoradas de this compound se pueden estudiar en farmacología clínica para comprender cómo afectan la acción del fármaco. Esto incluye investigar la farmacocinética y la farmacodinámica de this compound en diferentes poblaciones, lo que puede informar los protocolos de dosificación y tratamiento .

Medicina Veterinaria

Si bien this compound se utiliza principalmente en la medicina humana, sus aplicaciones pueden extenderse a la medicina veterinaria. La investigación sobre su efectividad, dosis y métodos de administración para el tratamiento de infecciones bacterianas en animales podría ser un campo de estudio potencial, dadas sus propiedades antibacterianas de amplio espectro .

Mecanismo De Acción

Cefdinir, also known as E-Cefdinir, is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is used to treat a variety of bacterial infections, including those in the ear, sinus, throat, lungs, and skin .

Target of Action

This compound primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is a weakened cell wall that eventually leads to bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting the PBPs, this compound prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the strength and rigidity of the bacterial cell wall .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, with maximal plasma concentrations occurring 2 to 4 hours post-dose . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of this compound is approximately 1.5 hours .

Result of Action

The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the cells to become structurally weak, leading to cell lysis and death .

Action Environment

Environmental factors such as pH, incubation temperature, shaking speed, inoculum dosage, and the initial concentration of the substrate can influence the growth of microbes and their degrading abilities . Additionally, exposure to other allergens, such as pollen, mold, or pet dander, can sensitize the immune system and make it more prone to reacting to medications like this compound .

Análisis Bioquímico

Biochemical Properties

Cefdinir has a broad spectrum of activity against many gram-negative and gram-positive aerobic organisms, including Streptococcus pneumoniae, Staphylococcus aureus, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis . This compound is stable to hydrolysis by 13 of the common beta-lactamases .

Cellular Effects

This compound distributes into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear), and has a pharmacokinetic profile that allows for once-or twice-daily administration . It has shown good clinical and bacteriological efficacy in the treatment of a wide range of mild-to-moderate infections of the respiratory tract and skin in adults, adolescents, and pediatric patients .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. It binds to penicillin-binding proteins and inhibits the final transpeptidation step of peptidoglycan synthesis, resulting in cell wall death .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed from the gastrointestinal tract (mean time to peak plasma concentration, 3 hours) and is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of this compound is approximately 1.5 hours .

Dosage Effects in Animal Models

The dosage used often depends on the type and severity of the infection .

Metabolic Pathways

This compound is not extensively metabolized in the body, with approximately 60-70% of the dose recovered unchanged in the urine . This suggests that it does not significantly interact with metabolic enzymes or pathways.

Transport and Distribution

This compound is well distributed throughout the body, reaching therapeutic concentrations in various tissues and body fluids

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization. It works by interacting with the bacterial cell wall, which is located outside of the bacterial cell .

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXOFQZKPXMALH-RWFJUVPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178601-88-2, 91832-40-5 | |

| Record name | Cefdinir, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFDINIR, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)